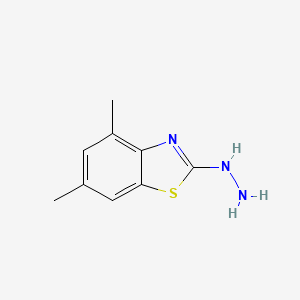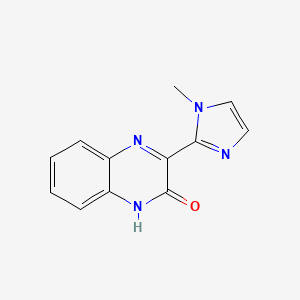![molecular formula C22H22N6 B2714084 (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine CAS No. 946289-48-1](/img/structure/B2714084.png)
(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there’s no direct information on the synthesis of “(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine”, we can refer to related compounds for potential synthesis methods. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, can be synthesized using a continuous flow microreactor system . The process involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Molecular Structure Analysis
The molecular structure of “(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine” can be inferred from its name and similar compounds. For example, Imatinib, a therapeutic agent to treat leukemia, has been structurally characterized in its freebase form . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Applications De Recherche Scientifique
Pteridine Synthesis and Structural Insights
Research on pteridines, such as the work by Albert (1979), provides foundational knowledge on synthesizing 2-alkylpteridin-4-ones from 2-aminopyrazine-3-carboxamide and its derivatives. This study lays the groundwork for understanding the chemical reactions and structural characteristics pertinent to derivatives like (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine (Albert, 1979).
Application in Medicinal Chemistry
The potential for medicinal applications of pteridine derivatives is highlighted by research into palladium(II) and platinum(II) complexes containing benzimidazole ligands, which have been synthesized as potential anticancer compounds. Such studies indicate the versatile nature of pteridine derivatives in forming complexes that could be explored for therapeutic uses (Ghani & Mansour, 2011).
Antagonistic Activities
Explorations into the antagonistic activities of pteridine derivatives, such as the synthesis of amines containing 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragments, have revealed compounds with picomolar-level activity. This underscores the potential of pteridine derivatives in pharmacology, specifically in designing receptor antagonists with high efficacy (Ivachtchenko et al., 2013).
Corrosion Inhibition
Moreover, pteridine derivatives have been evaluated for their performance in corrosion inhibition, demonstrating the chemical versatility and applicability of these compounds beyond purely pharmaceutical contexts. This suggests a potential research avenue for (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine in materials science (Boughoues et al., 2020).
Propriétés
IUPAC Name |
4-N-(4-methylphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-9-11-18(12-10-16)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISKDPCKWLSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2714006.png)
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2714013.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)


![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)

